molecular formula C17H18N4O2S B2923629 N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1172929-47-3

N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2923629
CAS No.: 1172929-47-3
M. Wt: 342.42
InChI Key: SKDKMGXIEKIRPS-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a component of many biologically active compounds, including those with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Pyrazole is a heterocyclic compound and is a key structure in various pharmaceutical drugs due to its wide range of biological activities.


Molecular Structure Analysis

The molecular structure of compounds containing benzo[d]thiazol-2-yl and pyrazole would be determined by the specific arrangement and bonding of these components. Detailed structural analysis would typically involve spectroscopic methods, such as 1H and 13C NMR, UV, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2-yl and pyrazole compounds would depend on the specific conditions and reactants. These compounds can participate in a variety of reactions, given their reactive nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound containing benzo[d]thiazol-2-yl and pyrazole would depend on the specific structure of the compound. These properties could include solubility, melting point, boiling point, and spectral data .

Scientific Research Applications

Antibacterial and Antifungal Applications

Studies have shown that compounds with the benzo[d]thiazol moiety possess significant antibacterial activity. For instance, novel analogs featuring this structural element displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. These compounds were found to exhibit this activity at non-cytotoxic concentrations, further highlighting their medicinal value (Palkar et al., 2017). Additionally, benzothiazole derivatives have been synthesized and characterized, showing both antibacterial and antifungal activities, which suggests a broad spectrum of antimicrobial properties (Senthilkumar et al., 2021).

Anticancer Properties

Research into benzothiazole derivatives has also uncovered their potential as anticancer agents. For example, specific derivatives were designed and synthesized, demonstrating significant in vitro inhibitory effects on tumor growth, which positions these compounds as candidates for further exploration in cancer treatment (Yoshida et al., 2005). Another study involved the synthesis of Schiff's bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines, suggesting their potential utility in cancer therapy (Tiwari et al., 2017).

Future Directions

Given the wide range of biological activities associated with benzo[d]thiazol-2-yl and pyrazole compounds, there is potential for future research and development of new drugs and therapies .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-14(8-9-18-20)16(22)21(11-12-5-4-10-23-12)17-19-13-6-2-3-7-15(13)24-17/h2-3,6-9,12H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDKMGXIEKIRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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